4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline
Description
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline (CAS: 84-67-3) is a biphenyl-substituted aniline derivative with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol . Its structure features two aromatic rings connected by a single bond, with amino (-NH₂) and methyl (-CH₃) substituents at specific positions (Figure 1). Key physical properties include a melting point of 105–106°C, a density of 1.106 g/cm³, and a flash point of 192.9°C . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline |
InChI |
InChI=1S/C20H20N2/c1-13-11-17(21)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22)12-14(20)2/h3-12H,21-22H2,1-2H3 |
InChI Key |
BREFVZKQBYELLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)C3=C(C=C(C=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of aniline derivatives with appropriate halogenated aromatic compounds under controlled conditions. The use of catalysts such as palladium or copper can facilitate these reactions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The amino (-NH₂) and methyl (-CH₃) groups activate the aromatic rings toward electrophilic substitution. Key reactions include:
-
Nitration : Occurs preferentially at the para position relative to amino groups under HNO₃/H₂SO₄ conditions. Methyl groups direct substitution to ortho/para positions.
-
Sulfonation : Forms sulfonic acid derivatives at elevated temperatures (80–100°C) using fuming H₂SO₄.
-
Halogenation : Bromination (Br₂/FeBr₃) yields mono- or di-substituted products depending on stoichiometry .
Table 1: EAS Reaction Conditions and Products
| Reaction | Reagents/Conditions | Position Selectivity | Product Type |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH₂ | Nitro derivatives |
| Sulfonation | H₂SO₄ (fuming), 80°C | Ortho to -CH₃ | Sulfonic acids |
| Bromination | Br₂/FeBr₃, RT | Para/Ortho to -NH₂ | Bromoarenes |
Diazotization and Azo Coupling
The primary amino group undergoes diazotization in HCl/NaNO₂ at 0–5°C to form diazonium salts. These intermediates participate in:
-
Azo coupling : Reacts with electron-rich arenes (e.g., phenol, aniline) to form brightly colored azo dyes .
-
Sandmeyer reactions : Diazonium salts convert to aryl halides (Cl, Br) or cyanides using CuCN/KCN .
Key Data :
Oxidation Reactions
The amino groups are susceptible to oxidation:
-
Formation of nitroso compounds : Using H₂O₂/HOAc yields nitroso intermediates.
-
Complete oxidation : Strong oxidants (KMnO₄/H₂SO₄) degrade the aromatic system to carboxylic acids .
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with methyl groups stabilizing transition states through hyperconjugation.
Cross-Coupling Reactions
The biphenyl structure enables participation in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to extend conjugation .
-
Ullmann : Forms biaryl ethers with aryl halides (CuI, DMF) .
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) | Application Example |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 72–88 | Fluorescent dyes |
| Ullmann | CuI/L-proline | 65 | Polymer precursors |
Acid-Base Behavior
The amino groups act as weak bases (pKa ~4.5–5.5), enabling pH-dependent solubility:
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is utilized as an intermediate in the synthesis of various complex organic molecules. Its structure allows it to participate in diverse organic reactions, making it valuable for developing new compounds.
- Reagent in Chemical Reactions : The compound serves as a reagent in several chemical reactions, including coupling reactions that are foundational in materials science and organic synthesis.
Biology
- Biological Activity Studies : Research has indicated potential biological activities for this compound, particularly its interactions with enzymes and receptors. Studies have focused on its ability to inhibit certain biological pathways, which may lead to therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. This aspect is crucial for developing new antibiotics or antifungal agents.
Medicine
- Pharmaceutical Development : The compound is under investigation for its potential as a pharmaceutical agent. Its structural characteristics may allow it to target specific biological pathways, making it a candidate for drug development aimed at treating diseases such as cancer or bacterial infections.
- Mechanism of Action : The interaction mechanism involves hydrogen bonding due to amino groups and π-π interactions from the aromatic rings, which can modulate the activity of target molecules within biological systems.
Case Study 1: Anticancer Activity
A study examined the effects of compounds structurally similar to this compound on cancer cell lines. Results indicated significant apoptosis induction in MDA-MB-231 breast cancer cells, suggesting that modifications to the amine structure could enhance anticancer efficacy through targeted mechanisms .
Case Study 2: Antibacterial Properties
Research evaluated the antibacterial activity of derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited substantial inhibition rates comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s biphenyl core and substituent arrangement distinguish it from other aniline derivatives. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural and Physical Comparison
Key Differences and Implications
Core Structure and Electronic Effects
- In contrast, DF 203 (benzothiazole core) exhibits strong electron-withdrawing properties, facilitating redox-active metabolism in cancer cells .
- 4-(Indolin-1-yl)-3-methylaniline incorporates an indole ring, which introduces nitrogen-based electron donation, altering solubility and reactivity compared to the biphenyl system .
Substituent Effects
- For example, 4-(4-Boc-piperazin-1-yl)-3-methylaniline uses a bulky tert-butoxycarbonyl (Boc) group to protect the amine, making it suitable for controlled peptide coupling .
- In DF 203 , the benzothiazole sulfur atom enhances metabolic activation via CYP1A1, a cytochrome P450 enzyme, leading to selective antitumor activity .
Biological Activity
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline, a compound belonging to the class of aromatic amines, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific sources.
Synthesis
The synthesis of this compound typically involves the coupling of appropriate aniline derivatives through methods such as diazotization and reduction. The specific synthetic route can vary, but it generally includes the following steps:
- Diazotization : The primary amine is converted into a diazonium salt.
- Coupling Reaction : The diazonium salt is reacted with another aromatic compound to form the azo compound.
- Reduction : If necessary, subsequent reduction steps may be employed to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that derivatives of aromatic amines exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to this compound have been tested against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting microbial growth at concentrations as low as 1 µg/mL .
| Compound | Target Bacteria | Concentration (µg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli | 1 | Significant |
| This compound | S. aureus | 1 | Significant |
Cytotoxicity and Anticancer Potential
In vitro studies have also assessed the cytotoxic effects of related compounds on cancer cell lines. For example, several derivatives have been shown to exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). While specific data for this compound may not be extensively documented, the structural similarities suggest potential anticancer properties.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Similar Derivative | 1.88 ± 0.11 |
| NCI-H460 | Similar Derivative | 2.12 ± 0.15 |
Case Studies
A notable study examined the effects of various aromatic amines on human health, particularly their carcinogenic potential. The findings indicated a correlation between exposure to certain aromatic amines and increased risks of bladder cancer among workers in chemical manufacturing . Although specific data on this compound was not highlighted, it raises concerns about the safety profile of similar compounds.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer progression and microbial resistance. These studies suggest that modifications in the amine structure can significantly influence biological activity and interaction with target sites .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline, and how can purity be ensured?
- Methodology : The compound is synthesized via multi-step reactions, including Ullmann coupling and nitro group reduction. For example, describes a five-step process starting from 2-amino-4-chloropyridine, achieving a 28.8% yield. Key steps include cyclization and nitro reduction using catalytic hydrogenation.
- Purity Control : Use HPLC with UV detection (λ = 275 nm, as per aminoaromatic absorbance ). Confirm structural integrity via -NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (expected molecular ion at m/z 212.13 for CHN) .
Q. How can researchers characterize the thermal stability of this compound under experimental conditions?
- Thermogravimetric Analysis (TGA) : The compound melts at 129–131°C and boils at ~361°C . Conduct TGA under nitrogen to assess decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks during melting and exothermic events for oxidative degradation .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Store in airtight containers away from light to prevent oxidation of amine groups .
- First Aid : Immediate rinsing with water for eye/skin contact. Seek medical attention if ingested .
Advanced Research Questions
Q. How does this compound function as an intermediate in pharmaceutical synthesis (e.g., Tucatinib)?
- Application : It serves as a precursor for Tucatinib’s core structure. and -15 highlight its role in forming triazolo-pyridinyl ether linkages via Ullmann coupling.
- Methodology : Optimize reaction conditions (e.g., CuI/ligand catalysis, 100–120°C) to minimize byproducts. Monitor intermediates via LC-MS to ensure regioselective coupling .
Q. What are the challenges in achieving high electroluminescence efficiency with this compound in NIR-emitting OLEDs?
- Materials Science : shows that derivatives with methyl substituents enhance hybridized local and charge-transfer (HLCT) states, critical for narrow-bandgap emission.
- Optimization : Introduce electron-withdrawing groups (e.g., cyano) to red-shift emission. Use time-resolved photoluminescence to assess exciton lifetimes and quantum yields .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
- Analytical Strategy :
- Solvent Effects : Compare -NMR in DMSO-d vs. CDCl; aromatic protons may shift due to hydrogen bonding.
- Impurity Profiling : Use 2D-COSY or HSQC to distinguish overlapping signals. Cross-validate with high-resolution MS to rule out isotopic interference .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Kinetic Studies : The electron-rich amino groups activate aryl halides in Ullmann reactions. DFT calculations can model transition states to predict regioselectivity.
- Catalytic Systems : Screen Pd/Cu bimetallic catalysts to improve coupling efficiency. suggests ligand choice (e.g., 1,10-phenanthroline) significantly impacts yield .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
